4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate
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Overview
Description
4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate typically involves a multi-step process. The initial step often includes the formation of the hydrazono intermediate through the reaction of an anilino compound with an oxoacetyl derivative. This intermediate is then reacted with a methoxyphenyl dichlorobenzoate under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine, altering the compound’s reactivity.
Substitution: The presence of methoxy and dichlorobenzoate groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile employed.
Scientific Research Applications
4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the hydrazono group may interact with enzyme active sites, inhibiting their function and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[(4-bromoanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
- 4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
- 4-((E)-{[(4-chloroanilino)(oxo)acetyl]hydrazono}methyl)phenoxyacetic acid
Uniqueness
4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and physical properties, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
767288-45-9 |
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Molecular Formula |
C23H17Cl2N3O5 |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C23H17Cl2N3O5/c1-32-20-11-14(13-26-28-22(30)21(29)27-16-5-3-2-4-6-16)7-10-19(20)33-23(31)15-8-9-17(24)18(25)12-15/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+ |
InChI Key |
HAIGWQVAQHTMKQ-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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